molecular formula C19H18N2O5 B4622629 N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide

Cat. No. B4622629
M. Wt: 354.4 g/mol
InChI Key: GYBVTXLITSVVCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar molecular frameworks, such as 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, involves reductive cyclization processes using sodium dithionite as a reductive cyclizing agent in DMSO solvent, which might be applicable to the synthesis of our compound of interest (Bhaskar et al., 2019).

Molecular Structure Analysis

Structural elucidation of similar compounds, such as the detailed crystal structure analysis conducted on 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insights into the molecular configuration, confirming stability through hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide can be inferred from studies on related molecules. For instance, the chemoselective nucleophilic chemistry observed in 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides suggests potential pathways for functionalizing the isoxazole ring of our compound of interest, enhancing its reactivity and utility in further chemical transformations (Yu et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide are not available, the physical characteristics can be closely related to those of structurally similar compounds. For example, the analysis of physical stability, solubility, and crystallinity is crucial for understanding the compound's behavior under different conditions and for its potential application in material science or pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be assessed through comparative studies on related compounds. The molecular interaction studies, such as those conducted on antagonist compounds with the CB1 cannabinoid receptor, provide a foundational understanding of the compound's potential interactions at the molecular level, indicating its chemical behavior and possible applications in biological systems (Shim et al., 2002).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of closely related compounds often serve as foundational steps for the development of materials with unique properties or the discovery of new drugs. For example, the synthesis of "2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide" highlights the use of reductive cyclization techniques to create compounds with potential bioactive properties (Bhaskar et al., 2019). Similarly, the synthesis of "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide" demonstrates the creation of novel structures through specific chemical reactions, which are characterized using advanced techniques like X-ray diffraction (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-23-13-6-4-12(5-7-13)17-11-16(21-26-17)19(22)20-15-9-8-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBVTXLITSVVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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